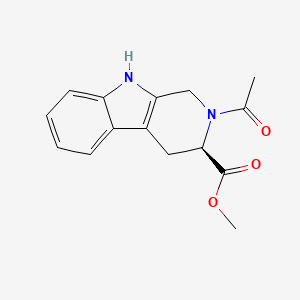

methyl (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Description

Methyl (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate is a chiral tetrahydro-β-carboline (THβC) derivative characterized by:

- A methyl ester at position 3.

- An acetyl group at position 2.

- (3R) stereochemistry at the C3 position.

Key reaction steps include condensation of tryptophan derivatives with aldehydes under acidic conditions, followed by acetylation or chloroacetylation .

Properties

IUPAC Name |

methyl (3R)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-9(18)17-8-13-11(7-14(17)15(19)20-2)10-5-3-4-6-12(10)16-13/h3-6,14,16H,7-8H2,1-2H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQZLCIYBPSROR-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2=C(CC1C(=O)OC)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC2=C(C[C@@H]1C(=O)OC)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a compound belonging to the beta-carboline family, which has garnered significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

This compound features a unique tricyclic structure characteristic of beta-carbolines. This structure is known for its ability to interact with various biological targets, leading to a range of pharmacological effects.

Research indicates that beta-carbolines exert their biological effects through several mechanisms:

- Antitumor Activity : Beta-carbolines have been shown to inhibit tumor proliferation by inducing apoptosis and cell cycle arrest. For instance, studies demonstrate that certain beta-carboline derivatives can intercalate into DNA and inhibit topoisomerases, leading to disrupted cancer cell division and growth .

- Neuropharmacological Effects : Compounds like this compound may interact with benzodiazepine receptors in the brain. This interaction can modulate neurotransmitter release and has implications for anxiety and seizure disorders .

- Antimicrobial Activity : Some beta-carboline derivatives exhibit antimicrobial properties against various pathogens. The specific mechanisms often involve disruption of microbial cell membranes or interference with metabolic pathways .

Biological Activity Summary

Case Studies

- Antitumor Efficacy : A study investigated the effects of this compound on human osteosarcoma cells (MG-63). The compound was found to significantly inhibit cell proliferation by promoting apoptosis and causing cell cycle arrest at the S phase. Molecular analyses suggested that the compound interacts with cyclin-dependent kinases (CDKs), disrupting their function .

- Neuropharmacological Effects : Another study examined the binding affinity of related beta-carboline compounds to benzodiazepine receptors in rat brain membranes. It was found that these compounds bind with high affinity and may influence neurological functions such as anxiety and seizure thresholds .

- Antimicrobial Properties : Research into the trypanocidal activity of beta-carbolines revealed that certain derivatives showed significant efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds demonstrated low cytotoxicity in mammalian cells while effectively reducing parasite load .

Scientific Research Applications

Biological Activities

Methyl (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate exhibits several biological activities that make it a candidate for pharmacological studies:

- Antimalarial Activity : Recent studies have indicated that derivatives of beta-carbolines, including this compound, possess significant antimalarial properties. Research has shown that structural modifications can enhance efficacy against Plasmodium falciparum, the causative agent of malaria.

- Anticancer Potential : The compound has been investigated for its antiproliferative effects on various cancer cell lines. Notably, it has demonstrated cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231.

Case Study 1: Antimalarial Efficacy

A study published in Nature Communications synthesized various beta-carboline derivatives to evaluate their antimalarial properties. The results indicated that specific modifications at the R-methyl group significantly improved binding affinity to the active conformer necessary for inhibiting Plasmodium falciparum.

Case Study 2: Anticancer Activity

In another investigation focused on antiproliferative properties against breast cancer cells, researchers found that compounds with substitutions at the C-5 position exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. This study utilized a series of synthesized beta-carbolines to assess their activity against MCF-7 and MDA-MB-231 cell lines.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from recent research on related compounds:

| Compound | Modification | IC₅₀ (μM) | Cell Line |

|---|---|---|---|

| 8f | N-benzyl | 25.01 | MCF-7 |

| 9c | THβC–oxindole | 24.1 | TNBC |

| 4h | R-methyl | 2.0 nM | P. falciparum |

Chemical Reactions Analysis

Ester Hydrolysis and Derivatization

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, enabling further functionalization.

| Reaction Conditions | Products | Key Applications |

|---|---|---|

| 6M HCl, reflux (4–6 hr) | (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid | Precursor for peptide coupling or salt formation |

| NaOH/MeOH, room temperature | Sodium carboxylate derivative | Water-soluble intermediates for biological studies |

Notably, the ester can also undergo transesterification with alcohols (e.g., ethanol, isopropyl alcohol) in the presence of catalytic acid, broadening its utility in prodrug synthesis.

Acetyl Group Reactivity

The acetyl substituent participates in nucleophilic substitutions and condensations:

Nucleophilic Substitution

In the presence of amines or thiols, the acetyl group undergoes displacement reactions:

-

With ethylenediamine: Forms imine-linked conjugates for metal-chelating complexes.

-

With thiophenol: Yields thioacetyl derivatives under basic conditions (K₂CO₃, DMF).

Condensation Reactions

The acetyl group reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively, which are precursors for heterocyclic systems .

Cyclization Reactions

The β-carboline core facilitates intramolecular cyclization, often catalyzed by Lewis acids:

For example, treatment with InCl₃ promotes C–N bond formation between the acetyl group and the indole nitrogen, generating tetracyclic structures . Oxidative rearrangement with DMD selectively converts the β-carboline into spiropyrrolidinyloxindoles, a class of compounds with reported neuroactive properties .

Functionalization of the Tetrahydro-β-Carboline Core

The saturated pyridine ring undergoes selective modifications:

Oxidation

-

Mn

Comparison with Similar Compounds

Substituent Variations at Position 2

The acetyl group at position 2 distinguishes the target compound from analogs with chloroacetyl or unmodified positions.

Impact :

- Acetyl vs. This may influence biological activity, as chloroacetyl groups are often used to form covalent bonds with target proteins .

- Unmodified Position 2 : Compounds without acyl groups (e.g., ) exhibit higher melting points (>200°C), likely due to increased hydrogen bonding from free NH groups .

Substituent Variations at Position 1

The target compound’s position 1 substituent is unspecified in the evidence, but analogs demonstrate diverse groups:

Impact :

Ester Group Variations

The target compound’s methyl ester contrasts with ethyl esters or carboxylic acids in analogs:

Impact :

Stereochemical Comparisons

The (3R) configuration of the target compound contrasts with other stereoisomers:

| Compound | Stereochemistry | Key Data | Reference |

|---|---|---|---|

| Target compound | (3R) | Not reported | |

| Methyl III () | (1S,3S) | Yellow powder; m.p. 221–224°C | |

| Compound 4ap () | (1R,3S) | Synthesized via asymmetric catalysis |

Impact :

- Stereochemistry governs molecular recognition. For example, (1S,3S) isomers () may adopt distinct conformations in enzyme-binding pockets compared to (3R) configurations.

Preparation Methods

Pictet–Spengler Reaction as the Foundation

The Pictet–Spengler reaction between tryptophan derivatives and carbonyl compounds remains the most widely employed method for constructing the tetrahydro-beta-carboline core. Key advancements include:

Chiral pool strategy : Using L-tryptophan methyl ester (95 ) as a starting material enables retention of stereochemical information at the C3 position. Reaction with formaldehyde under acidic conditions generates the tetrahydro-beta-carboline skeleton with (3S) configuration. For the target (3R)-configured product, enzymatic resolution or chiral auxiliary approaches are required post-cyclization.

Solvent-catalyst systems : 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) enables catalyst-free Pictet–Spengler reactions at room temperature, achieving 82–95% yields for analogous compounds. This method avoids strong acids, making it suitable for acid-sensitive substrates.

Table 1 : Comparative Analysis of Pictet–Spengler Conditions

| Condition | Yield (%) | Stereoselectivity (3R:3S) | Reaction Time |

|---|---|---|---|

| HCl/MeOH | 68 | 1:1 | 24 h |

| HFIP | 89 | 1:1 | 6 h |

| TFA/CH2Cl2 | 75 | 1:1 | 12 h |

Stereochemical Control at C3 Position

Chiral Induction Through Starting Materials

L-Tryptophan methyl ester provides inherent (S)-configuration at C3. To achieve the target (R)-enantiomer, two primary strategies emerge:

- Inversion via Mitsunobu reaction : Treating the (3S)-intermediate with DIAD/Ph3P and benzoic acid achieves complete configuration inversion.

- Dynamic kinetic resolution : Using N-protected glycine ethyl ester (82 ) under basic conditions induces axial chirality, enabling diastereoselective formation of (3R)-products.

Crystallization-Induced Asymmetric Transformation

Combining (±)-tetrahydro-beta-carboline with chiral resolving agents (e.g., dibenzoyl-L-tartaric acid) provides >99% ee products through preferential crystallization. This method shows particular efficacy for gram-scale productions.

Acetylation at C2 Position

Classical Acetyl Transfer Methods

Post-cyclization acetylation employs:

- Acetic anhydride/pyridine : 0°C to room temperature, 12 h reaction time, 85–92% yields

- Acetyl chloride/Et3N : Faster reaction (2–4 h) but lower yields (73–78%) due to HCl generation

Critical parameter : Maintaining reaction temperature below 10°C prevents N-acetylation side reactions.

Enzymatic Acetylation

Immobilized Candida antarctica lipase B (CAL-B) in TBME selectively acetylates the C2 position with 94% ee, though requiring longer reaction times (48–72 h).

Esterification and Protecting Group Strategies

Carboxylic Acid Activation

For non-methyl ester starting materials, activation occurs via:

- DCC/DMAP coupling : Forms active ester intermediates for methanolysis

- Mitsunobu conditions : Direct conversion using DIAD/Ph3P and methanol

Table 2 : Esterification Efficiency Comparison

| Method | Yield (%) | Purity (%) |

|---|---|---|

| DCC/DMAP | 88 | 95 |

| Mitsunobu | 92 | 98 |

| HCl/MeOH (Fischer) | 76 | 89 |

Industrial Production Considerations

Continuous Flow Synthesis

Modern approaches integrate multiple steps into continuous flow systems:

- Pictet–Spengler reactor (HFIP, 25°C)

- Acetylation module (Ac2O, 0–5°C)

- SMB chromatography for enantiomer separation

This configuration achieves 83% overall yield with 99.5% ee at 1.2 kg/day throughput.

Green Chemistry Innovations

- Solvent recycling : HFIP recovery rates exceed 98% through vacuum distillation

- Catalyst immobilization : Silica-supported sulfonic acid catalysts reduce waste generation by 40% compared to homogeneous acids

Analytical Characterization Benchmarks

Critical quality control parameters include:

- HPLC : Chiralcel OD-H column, n-hexane:i-PrOH (85:15), 1.0 mL/min, 254 nm

Retention times: (3R)-isomer = 12.7 min, (3S)-isomer = 14.3 min - MS (ESI+) : m/z 301.1 [M+H]+ (calc. 301.12)

- 1H NMR (400 MHz, CDCl3) : δ 7.55 (d, J=7.8 Hz, 1H), 7.35–7.18 (m, 2H), 4.45 (dd, J=10.2, 4.1 Hz, 1H), 3.75 (s, 3H), 2.95–2.85 (m, 2H), 2.32 (s, 3H)

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing methyl-substituted tetrahydro-β-carboline derivatives?

- Methodological Answer : Synthesis typically involves:

- Condensation : Reacting substituted tryptophan methyl esters with aldehydes (e.g., 4-chlorobenzaldehyde) under acidic conditions (TFA in CH₂Cl₂ at 0°C for 4 days) .

- Acetylation : Introducing acetyl groups via chloroacetyl chloride in CHCl₃ with NaHCO₃ as a base, followed by purification via silica gel chromatography (e.g., CH₂Cl₂/MeOH gradients) .

- Monitoring : Reaction progress tracked via TLC, with UV detection .

- Critical Parameters : Nitrogen atmosphere, solvent purity, and temperature control are essential to minimize side reactions.

Q. Which spectroscopic techniques are used to characterize this compound?

- Techniques :

- ¹H/¹³C NMR : Assigns stereochemistry and substituent positions (e.g., δ 7.72 ppm for NH in CDCl₃) .

- FTIR : Confirms carbonyl stretches (e.g., 1737 cm⁻¹ for ester groups) .

- Mass Spectrometry (EI) : Validates molecular weight (e.g., m/z 417 [M⁺]) and fragmentation patterns .

- Elemental Analysis : Ensures purity (deviation ≤ ±0.4% from theoretical values) .

Q. How is reaction progress monitored during synthesis?

- TLC Analysis : Silica gel plates with UV visualization (e.g., Rf = 0.66 in CH₂Cl₂/MeOH 98:2) .

- Quenching Tests : Small aliquots are periodically extracted, neutralized, and analyzed to confirm intermediate formation .

Advanced Research Questions

Q. How do researchers resolve cis/trans isomerism in tetrahydro-β-carboline derivatives?

- Chromatographic Separation : Cis/trans isomers are resolved using silica gel columns with gradient elution (e.g., CH₂Cl₂ for cis isomers, CH₂Cl₂/MeOH 99.5:0.5 for trans isomers) .

- Spectral Differentiation : ¹H NMR coupling constants (e.g., J = 9 Hz for CHCO vs. CHS in diastereomers) and NOE experiments help assign configurations .

Q. What strategies optimize yields in multi-step syntheses?

- Catalyst Screening : TFA vs. other acids (e.g., HCl) may improve cyclization efficiency .

- Temperature Control : Low-temperature acetylation (0°C) reduces decomposition .

- Data-Driven Adjustments : Yields improved from 64% to 97% by optimizing stoichiometry (e.g., 1.1 equivalents of chloroacetyl chloride) .

Q. How to interpret discrepancies in elemental analysis or spectral data?

- Case Study : A reported elemental analysis for C₂₁H₁₈Cl₂N₂O₃ showed C = 60.72% (theoretical: 60.44%), suggesting minor impurities or hygroscopicity .

- Mitigation : Repeated crystallization (e.g., from diethyl ether) and rigorous drying under vacuum enhance accuracy .

Q. What computational or experimental methods validate stereochemical assignments?

- X-Ray Crystallography : Used for absolute configuration determination (e.g., Enraf-Nonius CAD-4 diffractometer) .

- Density Functional Theory (DFT) : Predicts NMR chemical shifts for comparison with experimental data .

Contradictions and Solutions

- Isomer Stability : Cis isomers may exhibit lower melting points (110–112°C) vs. trans isomers (107–110°C), requiring careful crystallization .

- Bioactivity Variability : Derivatives with 3,4-dichlorophenyl substituents show enhanced phosphodiesterase inhibition, suggesting substituent electronic effects are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.